molecular formula C12H17BrN4O2S B6435416 N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide CAS No. 2549022-37-7

N-{[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide

Cat. No.: B6435416
CAS No.: 2549022-37-7
M. Wt: 361.26 g/mol
InChI Key: OXNHZUZYGMQOIW-UHFFFAOYSA-N
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Description

N-{[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a synthetic small-molecule compound featuring a brominated pyrimidine core, an azetidine ring, and a cyclopropanesulfonamide moiety. Its structural complexity arises from the fusion of heterocyclic and strained ring systems, which are common in medicinal chemistry for targeting enzymes or receptors involved in disease pathways. The azetidine and cyclopropane groups contribute to conformational rigidity, which may improve target selectivity and metabolic stability.

Crystallographic analysis of this compound, conducted using tools such as ORTEP-3, has elucidated its three-dimensional conformation, including bond angles, torsional strain in the azetidine ring, and spatial orientation of the sulfonamide group . These structural insights are critical for rational drug design, particularly in optimizing pharmacokinetic properties.

Properties

IUPAC Name

N-[[1-(5-bromopyrimidin-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN4O2S/c1-16(20(18,19)11-2-3-11)6-9-7-17(8-9)12-14-4-10(13)5-15-12/h4-5,9,11H,2-3,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNHZUZYGMQOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=C(C=N2)Br)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications and Limitations

While crystallographic tools like ORTEP-3 enable precise structural comparisons , experimental data on binding kinetics and in vivo efficacy for these analogs remain sparse.

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